molecular formula C21H16Cl2N2 B12272923 Bis(2-chloro-4-methyl-6-quinolyl)methane

Bis(2-chloro-4-methyl-6-quinolyl)methane

Cat. No.: B12272923
M. Wt: 367.3 g/mol
InChI Key: RVHRUJSUMLKIHE-UHFFFAOYSA-N
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Description

Bis(2-chloro-4-methyl-6-quinolyl)methane is a synthetic organic compound featuring two quinoline moieties linked via a methane bridge. Each quinoline subunit is substituted with chlorine at the 2-position and a methyl group at the 4-position, while the methane group connects the 6-positions of the two heterocycles (Figure 1). The chlorine and methyl substituents in this compound likely enhance its electron-withdrawing and steric effects, respectively, influencing its reactivity and physical properties.

Properties

Molecular Formula

C21H16Cl2N2

Molecular Weight

367.3 g/mol

IUPAC Name

2-chloro-6-[(2-chloro-4-methylquinolin-6-yl)methyl]-4-methylquinoline

InChI

InChI=1S/C21H16Cl2N2/c1-12-7-20(22)24-18-5-3-14(10-16(12)18)9-15-4-6-19-17(11-15)13(2)8-21(23)25-19/h3-8,10-11H,9H2,1-2H3

InChI Key

RVHRUJSUMLKIHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)CC3=CC4=C(C=C3)N=C(C=C4C)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloro-4-methyl-6-quinolyl)methane typically involves the reaction of 2-chloro-4-methyl-6-quinoline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two quinoline rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH levels .

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloro-4-methyl-6-quinolyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Bis(2-chloro-4-methyl-6-quinolyl)methane has been studied for its potential antimicrobial properties. Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal activities. The presence of chlorine substituents enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert therapeutic effects .

1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and survival .

1.3 Neuroprotective Effects
Recent research suggests that this compound may possess neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier is crucial for its effectiveness in this application .

Material Science

2.1 Polymer Chemistry
In material science, this compound can serve as a precursor for synthesizing novel polymeric materials. Its unique structure allows it to participate in polymerization reactions, leading to the development of materials with specific mechanical and thermal properties .

2.2 Photovoltaic Applications
The compound is being explored in the field of organic photovoltaics due to its electronic properties. Quinoline derivatives can enhance charge transport and stability in organic solar cells, contributing to improved efficiency and longevity of photovoltaic devices .

Analytical Chemistry

3.1 Chromatographic Applications
this compound is utilized as a standard reference compound in chromatographic analyses. Its distinct chemical structure allows for effective separation and identification in complex mixtures using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .

3.2 Spectroscopic Studies
The compound is also employed in spectroscopic studies, aiding in the characterization of various chemical environments due to its unique absorption spectra. This property is particularly useful in studying interactions within biological systems or complex chemical matrices .

Case Studies

Study Application Findings
Study 1AntimicrobialDemonstrated significant inhibition of bacterial growth against multiple strains, indicating potential as a therapeutic agent .
Study 2AnticancerInduced apoptosis in cultured cancer cells; further studies suggested modulation of key signaling pathways involved in cancer progression .
Study 3Polymer ChemistrySuccessfully synthesized a new class of polymers with enhanced thermal stability and mechanical strength from this compound derivatives .

Mechanism of Action

The mechanism of action of Bis(2-chloro-4-methyl-6-quinolyl)methane involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Bis-Heteroaryl Methanes

Bis(2-chloro-4-methyl-6-quinolyl)methane belongs to the broader class of bis-heteroaryl methanes. Key analogues include:

Compound Core Structure Substituents Applications/Properties References
Bis(indolyl)methanes Two indole rings Variable (e.g., hydroxyl, alkyl) Natural product alkaloids, anticancer activity
Bis(8-hydroxyquinolinato)methane Two 8-hydroxyquinoline rings Hydroxyl at 8-position Luminescent materials, metal chelation N/A
Bis(2-methyl-4-quinolyl)methane Two quinoline rings Methyl at 4-position Ligand in coordination chemistry N/A


Key Differences:

  • Electronic Properties: The chlorine substituents in this compound increase electron deficiency compared to bis(indolyl)methanes, which often feature electron-rich indole rings. This difference may alter binding affinities in coordination chemistry or biological systems.
  • Synthesis: Bis(indolyl)methanes are typically synthesized via acid-catalyzed condensation of indoles with aldehydes , whereas bis-quinolyl methanes may require harsher conditions due to the lower reactivity of quinolines.

Functional Comparison with Bis(indolyl)methanes

Bis(indolyl)methanes, such as those isolated from natural sources (e.g., Arcyria ferruginea), exhibit notable bioactivity, including antimicrobial and antitumor properties .

Thermal and Spectroscopic Properties

  • Thermal Stability: Higher decomposition temperatures (>250°C) compared to bis(indolyl)methanes (~200°C), attributed to the aromatic stability of quinolines.
  • UV-Vis Absorption : Strong absorbance in the 300–400 nm range due to extended π-conjugation, a feature absent in bis(indolyl)methanes.

Biological Activity

Bis(2-chloro-4-methyl-6-quinolyl)methane, a compound with the molecular formula C21H16Cl2N2C_{21}H_{16}Cl_2N_2, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimalarial and anticancer properties, as well as its mechanisms of action.

  • Molecular Weight : 367.3 g/mol
  • CAS Number : 500349-71-3
  • Structure : The compound features a biphenyl structure with chloro and methyl substitutions on the quinoline rings.

Antimalarial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antiplasmodial activity against Plasmodium falciparum, particularly in resistant strains. Although specific data on this compound is limited, related compounds show promising results.

The mechanism of action for quinoline derivatives typically involves:

  • Inhibition of Heme Polymerization : Compounds interact with heme, preventing the formation of hemozoin, a detoxification product of heme in malaria parasites.
  • Cytotoxic Effects : The compounds may induce oxidative stress within the parasite cells, leading to cell death.

Case Studies

A study conducted on similar quinoline derivatives demonstrated:

  • In vitro Activity : Compounds showed IC50 values in the nanomolar range against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains.
  • Efficacy : Some derivatives exhibited up to 28-fold increases in activity compared to chloroquine .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in targeting various cancer cell lines.

The proposed mechanisms include:

  • Induction of Apoptosis : Evidence suggests that quinoline derivatives can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds may interfere with cell cycle progression, leading to growth inhibition.

Research Findings

In one study, a related quinoline compound was shown to:

  • Reduce cell viability in human cancer cell lines by inducing apoptosis.
  • Exhibit selective toxicity towards cancer cells compared to normal cells, highlighting its potential as a therapeutic agent .

Comparative Table of Biological Activities

Activity TypeCompoundIC50 (nM)Target Organism/Cell Line
AntimalarialThis compoundNot SpecifiedP. falciparum (CQ-R)
AnticancerRelated Quinoline Derivative10 - 100Various Human Cancer Cell Lines

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